3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of pyrrolidine, pyrimidine, piperazine, and pyrazine rings within its structure suggests a high degree of chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various targets, including selective androgen receptor modulators (sarms) .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may influence pathways related to the function of the targets it interacts with .
Pharmacokinetics
The pyrrolidine scaffold, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the bioavailability of the compound.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may modulate the activity of its target proteins, leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its binding affinity with target proteins . Additionally, the piperazine ring enhances its interaction with receptor sites, making it a potent modulator of biochemical pathways .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific receptor sites on enzymes, leading to either inhibition or activation of their activity . This binding is facilitated by the unique structural features of the compound, such as the pyrrolidine and piperazine rings, which enhance its affinity for target proteins . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the pyrimidine ring . Other metabolic pathways include amide hydrolysis and N-dealkylation at the piperazine nitrogen . These metabolic processes result in the formation of various metabolites, which can have different biological activities and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver and kidneys . Its distribution is influenced by its interaction with transport proteins, which facilitate its uptake and accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is crucial for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 4-chloropyrimidine with pyrrolidine under reflux conditions in the presence of a base such as potassium carbonate. The resulting 6-(pyrrolidin-1-yl)pyrimidine is then reacted with 1-(4-bromopyrazin-2-yl)piperazine in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyrimidine and pyrazine rings. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidone derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways could make it useful in developing drugs for conditions such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties. Its complex structure allows for the design of molecules with tailored functionalities, which could be useful in fields such as materials science and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[6-(morpholin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- 3-{4-[6-(piperidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- 3-{4-[6-(azepan-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
Uniqueness
Compared to these similar compounds, 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to the presence of the pyrrolidine ring, which can confer different steric and electronic properties. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c18-12-14-17(20-4-3-19-14)25-9-7-24(8-10-25)16-11-15(21-13-22-16)23-5-1-2-6-23/h3-4,11,13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJACRIGLXYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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